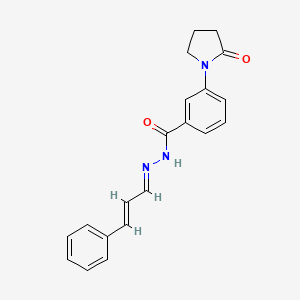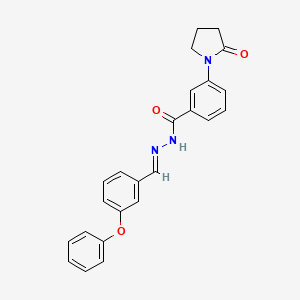
N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
Descripción general
Descripción
N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH belongs to the class of hydrazide derivatives, which are known for their diverse pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood. However, it has been proposed that N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and α-glucosidase.
Efectos Bioquímicos Y Fisiológicos
N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been characterized by various analytical techniques. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. In addition, N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide. One potential avenue of research is to further investigate the pharmacological effects of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in animal models of disease. Another area of research is to explore the potential use of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide as a therapeutic agent in humans. In addition, it may be possible to develop new derivatives of N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide with improved pharmacological properties. Finally, it may be possible to use N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide as a tool compound to study the role of various signaling pathways in disease.
Aplicaciones Científicas De Investigación
N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and anti-diabetic effects. N'-(2-methylpropylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)10-16-17-15(20)12-5-7-13(8-6-12)18-9-3-4-14(18)19/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,20)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLHHXCPTGBRQI-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/NC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-4-[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]piperazine](/img/structure/B3833403.png)
![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)



![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
![N,N'-bis[1-(hydroxymethyl)pentyl]ethanediamide](/img/structure/B3833466.png)

![4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B3833484.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)

